molecular formula C8H4F3N3O B14867882 6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde

6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde

Cat. No.: B14867882
M. Wt: 215.13 g/mol
InChI Key: ZPUFEGDVVNOALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[4,5-B]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde typically involves the cyclization of 2,3-diaminopyridine derivatives. The process often starts with commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The first step involves nucleophilic substitution of the halogen in the pyridine ring, activated by the nitro group. This is followed by the reduction of the nitro group to yield the desired 2,3-diaminopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. It can modulate various biological pathways, including those involved in inflammation and cell signaling . The compound’s trifluoromethyl group enhances its ability to interact with enzymes and receptors, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Trifluoromethyl-1H-imidazo[4,5-B]pyridine-2-carbaldehyde is unique due to its specific structural features, such as the trifluoromethyl group and the imidazo[4,5-B]pyridine core. These features confer distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H4F3N3O

Molecular Weight

215.13 g/mol

IUPAC Name

6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H4F3N3O/c9-8(10,11)4-1-5-7(12-2-4)14-6(3-15)13-5/h1-3H,(H,12,13,14)

InChI Key

ZPUFEGDVVNOALU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)C=O)C(F)(F)F

Origin of Product

United States

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